molecular formula C15H14N2O2 B7576926 (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone

(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone

Cat. No. B7576926
M. Wt: 254.28 g/mol
InChI Key: MDQGGQLDVJAVIT-UHFFFAOYSA-N
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Description

(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone, also known as APB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a benzoxazine derivative and has been found to exhibit interesting pharmacological properties.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is not fully understood. However, it has been proposed that (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone exerts its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been found to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has also been found to inhibit the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit potent analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation-related diseases. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has also been found to exhibit anticonvulsant effects, which make it a potential candidate for the treatment of epilepsy. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is also stable under normal laboratory conditions, which makes it easy to handle. However, (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to administer in vivo. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone also has a relatively short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone. One potential direction is the development of novel analogs of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone that exhibit improved pharmacological properties. Another potential direction is the study of the long-term effects of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone on various physiological systems. Finally, the development of novel drug delivery systems for (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone could improve its efficacy and increase its potential therapeutic applications.
Conclusion:
In conclusion, (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a benzoxazine derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit interesting pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. While (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has some limitations for lab experiments, there are several future directions for the study of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone that could lead to the development of novel therapeutics.

Synthesis Methods

The synthesis of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves the reaction of 2-aminophenol with salicylaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the benzoxazine ring. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone.

Scientific Research Applications

(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit interesting pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

(3-aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-12-5-3-4-11(10-12)15(18)17-8-9-19-14-7-2-1-6-13(14)17/h1-7,10H,8-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQGGQLDVJAVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone

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